(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with fluorophenyl and methoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and the use of organic solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include disruption of cellular processes, induction of apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different cores.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different cores.
Uniqueness
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18FN3O2S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18FN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12+ |
InChI Key |
KDYGSHLNSZKUHC-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)F)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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